molecular formula C9H9NS2 B066421 (S)-4-Phenylthiazolidine-2-thione CAS No. 185137-29-5

(S)-4-Phenylthiazolidine-2-thione

Cat. No. B066421
M. Wt: 195.3 g/mol
InChI Key: IEXSISKCCADMLK-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolidine compounds often involves reactions of N-alkyloxaziridine with phenyl isothiocyanate, leading to the formation of structurally similar compounds. For instance, the reaction products of 2-ethyl-3-phenyloxaziridine with phenyl isothiocyanate have been structurally determined, correcting previously proposed reaction schemes (Kuriyama et al., 1986). Additionally, solvent- and catalyst-free methods under microwave irradiation have been reported for the synthesis of 3-arylthiazolidine-2-thiones, showcasing efficient synthetic approaches (Kumar, Muthusubramanian, & Perumal, 2015).

Molecular Structure Analysis

X-ray diffraction and other spectroscopic methods have been extensively used to determine the molecular structures of thiazolidine derivatives. Studies reveal the crystal and molecular structures of compounds closely related to (S)-4-Phenylthiazolidine-2-thione, elucidating their geometric configurations and intermolecular interactions (Aouad et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of thiazolidine derivatives includes a variety of transformations. For example, the partial reduction of carboxylic acids to aldehydes via 3-acylthiazolidine-2-thiones illustrates the versatility of thiazolidine compounds in synthetic chemistry (Izawa & Mukaiyama, 1979). Moreover, the formation of thione tautomers through intramolecular proton migration highlights the dynamic chemical nature of these molecules (Aouad et al., 2018).

Physical Properties Analysis

The physical properties of thiazolidine derivatives, such as solubility, melting points, and crystallinity, can be inferred from detailed crystallographic studies. The investigation of supramolecular synthons in closely related compounds provides insights into their stability and intermolecular forces (Saeed et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and tautomerism, of thiazolidine derivatives are crucial for understanding their potential applications. The spontaneous formation of related compounds under specific conditions showcases their reactive nature and the possibility of unexpected products (Santoro, Warren, & Roberts, 1976).

Scientific Research Applications

  • Synthesis Techniques :

    • A study by Kumar, Muthusubramanian, and Perumal (2015) reports a solvent- and catalyst-free method for synthesizing 4-hydroxy-3-arylthiazolidine-2-thiones using microwave irradiation, showcasing the efficiency and environmental benefits of this approach (Kumar, Muthusubramanian, & Perumal, 2015).
  • Chemical Transformations and Reactions :

    • Izawa and Mukaiyama (1979) describe the reduction of 3-acylthiazolidine-2-thiones to aldehydes, indicating the potential utility of these compounds in the synthesis of aldehydes from carboxylic acids (Izawa & Mukaiyama, 1979).
    • L'abbé, Sannen, and Vandendriessche (1992) explore the reactivity of related compounds in cycloaddition-elimination reactions, contributing to the understanding of their chemical behavior (L'abbé, Sannen, & Vandendriessche, 1992).
  • Potential Therapeutic Applications :

    • The synthesis and antitumor screening of novel 3-phenylthiazolo[4,5-d]pyrimidin-2-thione derivatives, as discussed by Becan and Wagner (2008), highlight the potential therapeutic applications of these compounds in cancer treatment (Becan & Wagner, 2008).
  • Analytical and Spectroscopic Studies :

    • Research by Nagao et al. (1985) on chiral 1,3-oxazolidine-2-thiones demonstrates their use in analytical separation and optical resolution of racemic carboxylic acids and amino acids, indicating potential applications in chiral chemistry and pharmaceutical analysis (Nagao et al., 1985).
  • Environmental and Food Safety :

    • Radulović et al. (2017) investigate the occurrence and immunomodulatory effects of 1,3-oxazolidine-2-thione derivatives in food, emphasizing the importance of understanding these compounds in the context of food safety and environmental health (Radulović et al., 2017).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or reduce its hazards.


For a specific compound like “(S)-4-Phenylthiazolidine-2-thione”, you would need to look up this information in scientific literature or databases. If the compound is not well-studied, some of this information may not be available. In such cases, experiments may need to be conducted to determine these properties. Please consult with a chemical professional or researcher for more specific guidance.


properties

IUPAC Name

(4S)-4-phenyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXSISKCCADMLK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462621
Record name (S)-4-Phenylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Phenylthiazolidine-2-thione

CAS RN

185137-29-5
Record name (S)-4-Phenylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Zhang, Y Gao, P Lu, Y Zhong, Y Liu, X Bao, Z Xu… - Nano Letters, 2023 - ACS Publications
Properties of the underlying hole transport layer (HTL) play a crucial role in determining the optoelectronic performance of perovskite light-emitting devices (PeLEDs). However, …
Number of citations: 2 pubs.acs.org
X Deng, N Chen, Z Wang, X Li, H Hu… - Phosphorus, Sulfur, and …, 2011 - Taylor & Francis
Various substituted thiazolidin-2-ones were synthesized from the corresponding thiazolidine-2-thiones with bromoethanol in ethanol with sodium ethoxide as a base. The optimal …
Number of citations: 11 www.tandfonline.com
Y Tian, S Hu, X Zhang, H Gao, Y Xiao, Y Wang, D Yao… - Nano Research, 2023 - Springer
Chiral metal nanoclusters (MNCs) are competitive candidates for fabricating circularly polarized light-emitting diodes (CPLEDs), but the device performance is greatly limited by the poor …
Number of citations: 3 link.springer.com
N Chen, W Jia, J Xu - 2009 - Wiley Online Library
Taurine and structurally diverse substituted taurines have been synthesized by peroxyformic acid oxidation of the thiazolidine‐2‐thione intermediates generated from vicinal amino …
Y Liu, Z Yi, X Yang, H Wang, C Yin, M Wang… - ACS …, 2020 - ACS Publications
Cheap transition metal Ni-catalyzed asymmetric hydrogenation of 2-oxazolones was successfully developed, which provided an efficient synthetic strategy to prepare various chiral 2-…
Number of citations: 40 pubs.acs.org
HY Wang, Z Chai, G Zhao - Tetrahedron, 2013 - Elsevier
The development of new efficient and easily accessible catalysts has been one of the focuses in asymmetric phase-transfer catalysis. In this paper, a novel class of chiral bifunctional …
Number of citations: 75 www.sciencedirect.com

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